Scientific Field: Industrial Biotechnology
Application Summary: This compound is involved in the development of immobilized biocatalysts for industrial applications, including the production of biofuels and natural gas conversion .
Experimental Methods: The study focuses on enzyme immobilization techniques and their impact on process efficiency, stability, and functionality.
Results: The review discusses the successful deployment of biocatalysis and how enzyme immobilization can improve industrial processes .
Scientific Field: Agricultural Science
Application Summary: The compound’s derivatives are studied for their effectiveness in weed control within various tillage systems .
Experimental Methods: Research involves comparing the herbicidal effectiveness of the compound’s derivatives in reduced-tillage and no-tillage systems.
Results: The studies provide insights into the influence of herbicide formulation on weed control efficiency in different agricultural practices .
(2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid is a chiral compound characterized by its specific stereochemistry and functional groups. This compound features an amino acid backbone with a propanoic acid side chain, along with an oxaloanilino moiety that contributes to its unique properties. The presence of both an amino group and a carboxylic acid allows for potential interactions with biological systems, making it of interest in medicinal chemistry.
The chemical reactivity of (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid can be understood through several key types of reactions:
These reactions are facilitated by enzymes in biological systems, which act as catalysts to enhance the rate of these transformations
The biological activity of (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid has been predicted through computational methods that analyze structure-activity relationships. Such predictions indicate potential therapeutic applications, particularly in areas such as:
Several methods can be employed to synthesize (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid:
The synthesis requires careful control of reaction conditions to ensure the desired stereochemistry is achieved .
(2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid has potential applications in various fields:
Interaction studies involving (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid focus on its binding affinity and efficacy against various biological targets:
Several compounds share structural features with (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid, each exhibiting unique properties:
Compound Name | Structural Features | Biological Activity | Uniqueness |
---|---|---|---|
1. N-Acetyl-L-cysteine | Contains thiol group | Antioxidant | Known for mucolytic properties |
2. L-Tyrosine | Aromatic amino acid | Precursor for neurotransmitters | Involved in melanin production |
3. 5-Hydroxytryptophan | Indole derivative | Precursor for serotonin | Used in mood regulation |
4. L-Leucine | Branched-chain amino acid | Muscle protein synthesis | Essential amino acid |
The uniqueness of (2S)-2-(2-ethyl-6-methyl-N-oxaloanilino)propanoic acid lies in its specific oxaloanilino group, which may confer distinct biological activities not found in the other compounds listed .